molecular formula C14H16FN3O2 B4511019 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide

Cat. No.: B4511019
M. Wt: 277.29 g/mol
InChI Key: ZKCJKDKAHYNRDV-UHFFFAOYSA-N
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Description

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group and a propylpropanamide moiety, making it a unique and potentially valuable molecule in various scientific fields.

Properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-2-9-16-12(19)7-8-13-17-14(18-20-13)10-5-3-4-6-11(10)15/h3-6H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCJKDKAHYNRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorobenzohydrazide with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of succinate dehydrogenase, affecting cellular respiration and energy production . Molecular docking studies have shown that the compound can bind effectively to the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the propylpropanamide moiety contributes to its solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide
Reactant of Route 2
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3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide

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